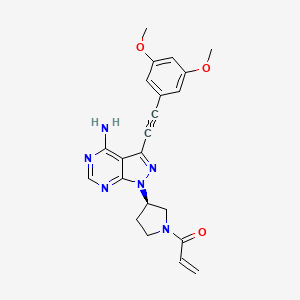

TAS-120 (Futibatinib)

Description

BenchChem offers high-quality TAS-120 (Futibatinib) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TAS-120 (Futibatinib) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H22N6O3 |

|---|---|

Molecular Weight |

418.4 g/mol |

IUPAC Name |

1-[(3R)-3-[4-amino-3-[2-(3,5-dimethoxyphenyl)ethynyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]prop-2-en-1-one |

InChI |

InChI=1S/C22H22N6O3/c1-4-19(29)27-8-7-15(12-27)28-22-20(21(23)24-13-25-22)18(26-28)6-5-14-9-16(30-2)11-17(10-14)31-3/h4,9-11,13,15H,1,7-8,12H2,2-3H3,(H2,23,24,25)/t15-/m1/s1 |

InChI Key |

KEIPNCCJPRMIAX-OAHLLOKOSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)[C@@H]4CCN(C4)C(=O)C=C)OC |

Canonical SMILES |

COC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)C4CCN(C4)C(=O)C=C)OC |

Origin of Product |

United States |

Foundational & Exploratory

TAS-120 (Futibatinib) mechanism of action

An In-depth Technical Guide to the Mechanism of Action of Futibatinib (B611163) (TAS-120)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Futibatinib (TAS-120) is a potent, orally bioavailable, and irreversible small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1][2][3] Its unique covalent binding mechanism confers a distinct pharmacological profile, characterized by high potency, selectivity, and sustained target inhibition.[4][5] This document provides a comprehensive technical overview of the mechanism of action of futibatinib, including its molecular interactions, effects on downstream signaling pathways, and its activity in preclinical models. Detailed experimental protocols and quantitative data are presented to support researchers in the field of oncology and drug development.

Introduction to FGFR Signaling and its Role in Oncology

The Fibroblast Growth Factor (FGF)/FGFR signaling axis is a critical regulator of a wide array of cellular processes, including proliferation, survival, differentiation, and migration.[3][6] The FGFR family comprises four highly conserved receptor tyrosine kinases (FGFR1-4).[3] Genetic aberrations in FGFR genes, such as amplifications, fusions, rearrangements, and activating mutations, can lead to dysregulated kinase activity and are established oncogenic drivers in a variety of human cancers, including cholangiocarcinoma, gastric cancer, urothelial carcinoma, and breast cancer.[1][2][7][8] Consequently, FGFRs have emerged as a compelling therapeutic target for cancer treatment.[1]

Molecular Mechanism of Action of Futibatinib

Futibatinib is distinguished from many other FGFR inhibitors by its irreversible mechanism of action.[3] It forms a covalent bond with a conserved cysteine residue located in the P-loop of the ATP-binding pocket of the FGFR kinase domain.[4][9] This specific residue has been identified as Cysteine 492 in FGFR2.[9]

The inhibition process occurs in two steps:

-

Reversible Binding: Futibatinib initially forms a non-covalent complex within the ATP-binding pocket of the FGFR kinase.[4]

-

Irreversible Covalent Bonding: Subsequently, the acrylamide (B121943) moiety of futibatinib forms a covalent bond with the thiol group of the cysteine residue, leading to the permanent inactivation of the receptor.[4]

This irreversible binding provides a prolonged duration of action that is not solely dependent on the plasma concentration of the drug, a key advantage that may lead to improved efficacy and a reduced likelihood of acquired resistance compared to reversible inhibitors.[4]

Quantitative Data

The potency and selectivity of futibatinib have been extensively characterized in a range of preclinical assays.

Table 1: In Vitro Kinase Inhibitory Activity of Futibatinib

| Target | IC50 (nmol/L) |

| FGFR1 | 1.8 ± 0.4 |

| FGFR2 | 1.4 ± 0.3 |

| FGFR3 | 1.6 ± 0.1 |

| FGFR4 | 3.7 ± 0.4 |

| IC50 values represent the concentration of futibatinib required to inhibit 50% of the kinase activity in a biochemical assay. Data are presented as mean ± SD.[2] |

Table 2: Kinase Selectivity Profile of Futibatinib

| Kinase | % Inhibition at 100 nmol/L Futibatinib |

| FGFR1 | >95% |

| FGFR2 | >95% |

| FGFR3 | >95% |

| FGFR4 | >95% |

| RET (S891A mutant) | 85.7% |

| MAPKAPK2 | 54.3% |

| CK1α | 50.7% |

| Data from a kinase panel of 296 human kinases.[2] |

Table 3: Anti-proliferative Activity of Futibatinib in FGFR-Deregulated Cancer Cell Lines

| Cell Line | Cancer Type | FGFR Aberration | GI50 (nmol/L) |

| SNU-16 | Gastric | FGFR2 Amplification | 11 ± 2 |

| KATO-III | Gastric | FGFR2 Amplification | 22 ± 3 |

| OCUM-2MD3 | Gastric | FGFR2 Amplification | 6.5 ± 1.1 |

| MFM-223 | Breast | FGFR2 Amplification | 8.3 ± 1.5 |

| AN3 CA | Endometrial | FGFR2 Mutation | 19 ± 4 |

| RT-112 | Bladder | FGFR3 Fusion | 1.7 ± 0.3 |

| H1581 | Lung | FGFR1 Amplification | 39 ± 5 |

| GI50 values represent the concentration of futibatinib that elicits 50% growth inhibition. Data are presented as mean ± SD.[2] |

Inhibition of Downstream Signaling Pathways

By irreversibly binding to and inactivating FGFRs, futibatinib effectively blocks the autophosphorylation of the receptors and abrogates the initiation of downstream signaling cascades crucial for tumor cell proliferation and survival.[6][10]

Key Downstream Pathways Inhibited by Futibatinib:

-

RAS-Mitogen-Activated Protein Kinase (MAPK) Pathway: Futibatinib treatment leads to a dose-dependent inhibition of the phosphorylation of downstream effectors such as ERK.[10] This pathway is a central regulator of cell cycle progression and proliferation.[10]

-

Phosphatidylinositol 3-Kinase (PI3K)-AKT Pathway: Inhibition of FGFR by futibatinib results in a significant reduction in AKT phosphorylation.[10] The PI3K-AKT pathway is a major regulator of cell survival and apoptosis.[3][10]

-

Phospholipase Cγ (PLCγ) Pathway: As a downstream effector of FGFR, the activation of PLCγ is also inhibited by futibatinib, which impacts intracellular calcium signaling and cell motility.[3][10]

-

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: FGFR signaling can also activate the JAK/STAT pathway, and futibatinib's inhibition of FGFR phosphorylation consequently dampens this signaling axis involved in cell growth and differentiation.[6][10]

Caption: FGFR Signaling and Futibatinib's Point of Inhibition.

Mechanisms of Resistance

Acquired resistance to FGFR inhibitors is a clinical challenge. The primary mechanism of resistance to futibatinib involves the emergence of secondary mutations in the FGFR kinase domain.[7][9] Notably, mutations at the gatekeeper residue (V565) and the molecular brake residue (N550) in FGFR2 are frequently observed.[9][11] However, due to its covalent binding mechanism, futibatinib has demonstrated activity against some mutations that confer resistance to reversible FGFR inhibitors.[2][12] Disruption of the cysteine residue (C492) that futibatinib covalently binds to is a potential resistance mechanism, but it has been observed rarely in clinical settings, possibly due to a reduction in the kinase's signaling activity.[9][11]

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of futibatinib against FGFR kinases.

Methodology:

-

Reagents and Materials: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 cytoplasmic domains, peptide substrate, ATP, futibatinib, kinase assay buffer.

-

Procedure: a. The kinase reaction is initiated by incubating the recombinant FGFR kinase with a peptide substrate and ATP at a concentration similar to the Michaelis constant (Km) for each respective kinase.[2][10] b. Futibatinib is added at various concentrations to determine its inhibitory effect.[10] c. The reaction is incubated at room temperature for a specified period. d. The phosphorylation of the peptide substrate is quantified using an off-chip mobility shift assay (MSA) with a system like the LabChip3000.[2][10] e. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay

Objective: To assess the anti-proliferative effect of futibatinib on cancer cell lines.

Methodology:

-

Reagents and Materials: Cancer cell lines with known FGFR aberrations, cell culture medium, futibatinib, DMSO (vehicle), 96-well plates, CellTiter-Glo® Luminescent Cell Viability Assay reagent.

-

Procedure: a. Tumor cells are seeded into 96-well plates at an optimized density and allowed to adhere overnight.[2] b. Cells are treated with a serial dilution of futibatinib or vehicle (DMSO) for 72 hours.[2][13] c. After the incubation period, the CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions. d. Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a multimode plate reader.[2] e. The concentration of futibatinib that elicits 50% growth inhibition (GI50) is determined by comparing the luminescence of treated cells to that of vehicle-treated cells.[2]

Western Blot Analysis of Downstream Signaling

Objective: To evaluate the effect of futibatinib on the phosphorylation of key proteins in the FGFR signaling pathway.

Methodology:

-

Reagents and Materials: Cancer cell lines, cell culture medium, futibatinib, lysis buffer with protease and phosphatase inhibitors, primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT), HRP-conjugated secondary antibodies, ECL detection reagents.

-

Procedure: a. Cells are seeded and grown to 70-80% confluency. b. Cells are treated with various concentrations of futibatinib or vehicle for a specified time (e.g., 1 hour).[14] c. Following treatment, cells are lysed, and protein concentration is determined. d. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. e. The membrane is blocked and then incubated with primary antibodies overnight at 4°C. f. After washing, the membrane is incubated with HRP-conjugated secondary antibodies. g. The protein bands are visualized using an ECL detection system.

References

- 1. Futibatinib, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. What is the mechanism of Futibatinib? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. Futibatinib, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Futibatinib | C22H22N6O3 | CID 71621331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 8. benchchem.com [benchchem.com]

- 9. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

Futibatinib's Covalent Engagement with FGFR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Futibatinib (B611163) (TAS-120) is a potent, orally bioavailable, and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1][2][3] Its clinical efficacy, particularly in the treatment of intrahepatic cholangiocarcinoma with FGFR2 fusions or rearrangements, is anchored in its unique covalent binding mechanism.[1][4] This irreversible interaction with the FGFR kinase domain ensures a sustained and durable inhibition of oncogenic signaling pathways.[5][6] This technical guide provides a comprehensive examination of the core covalent binding mechanism of futibatinib, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding for professionals in the field of oncology drug development.

The FGFR Signaling Pathway and Futibatinib's Point of Intervention

The Fibroblast Growth Factor (FGF)/FGFR signaling cascade is a critical pathway that governs a multitude of cellular processes, including proliferation, differentiation, migration, and survival.[7][8] Dysregulation of this pathway, through mechanisms such as gene amplification, mutations, or rearrangements, is a known driver in various malignancies.[1][7] Upon ligand binding, FGFRs dimerize and autophosphorylate, triggering downstream signaling cascades, primarily the RAS/MAPK, PI3K/AKT, and PLCγ pathways.[5][7][9] Futibatinib exerts its therapeutic effect by irreversibly binding to the ATP-binding pocket of the FGFR kinase domain, thereby blocking the phosphorylation and subsequent activation of these downstream pathways.[2][6]

The Covalent Binding Mechanism of Futibatinib

The interaction between futibatinib and the FGFR kinase domain is a two-step process that begins with a reversible, non-covalent binding event, which is then followed by an irreversible covalent bond formation.[6] This mechanism confers high affinity and specificity. The key structural feature of futibatinib that enables its covalent binding is the acrylamide (B121943) "warhead".[6] This electrophilic group is strategically positioned to react with a specific, nucleophilic cysteine residue located in the P-loop of the FGFR kinase domain (Cys491 in FGFR2).[1][10]

The covalent bond is formed via a Michael addition reaction, where the thiol group of the cysteine residue attacks the β-carbon of the acrylamide's α,β-unsaturated carbonyl system.[6] This results in the formation of a stable thioether linkage, which permanently inactivates the FGFR kinase.[6]

Quantitative Analysis of Futibatinib's Potency

The potency of futibatinib has been extensively evaluated through various in vitro assays. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values highlight its potent and selective activity against FGFR family members and cancer cell lines harboring FGFR aberrations.

Table 1: In Vitro Kinase Inhibitory Activity (IC50) of Futibatinib

| FGFR Isoform | Reported IC50 (nM) |

| FGFR1 | 1.8 ± 0.4[2] |

| FGFR2 | 1.4 ± 0.3[2] |

| FGFR3 | 1.6 ± 0.1[2] |

| FGFR4 | 3.7 ± 0.4[2] |

| Data compiled from preclinical studies.[2] |

Table 2: Antiproliferative Activity (GI50) of Futibatinib in Cancer Cell Lines

| Cell Line | Cancer Type | FGFR Aberration | GI50 (nM) |

| SNU-16 | Gastric Cancer | FGFR2 Amplification | 7.9 ± 1.5[11] |

| AN3 CA | Endometrial Cancer | FGFR2 Mutation | 11.2 ± 2.1[11] |

| RT112/84 | Bladder Cancer | FGFR3 Fusion | 9.8 ± 1.3[11] |

| KMS-11 | Multiple Myeloma | FGFR3 Translocation | 23.5 ± 3.5[11] |

| Data represents the concentration causing 50% growth inhibition.[11] |

Experimental Protocols

The characterization of futibatinib's covalent binding and activity relies on a suite of specialized biochemical and cell-based assays.

Biochemical FGFR Kinase Inhibition Assay

This assay is designed to directly measure the inhibitory effect of futibatinib on the enzymatic activity of recombinant FGFR kinases.[11]

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of futibatinib against FGFR kinases.

-

Materials:

-

Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.[11]

-

ATP and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1).[11]

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).[11]

-

Futibatinib stock solution (in DMSO).[11]

-

ADP-Glo™ Kinase Assay Kit (Promega) or a similar detection system.[11]

-

384-well plates.[11]

-

-

Procedure:

-

Prepare serial dilutions of futibatinib in kinase buffer.[11]

-

In a 384-well plate, add the futibatinib dilutions.[11]

-

Add the recombinant FGFR kinase to each well.[11]

-

Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. The final ATP concentration should be at or near the Michaelis constant (Km) for each kinase.[2]

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[11]

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.[11]

-

The data are plotted as percent inhibition versus the logarithm of the futibatinib concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.[6] A decrease in the IC50 value with increasing pre-incubation time is indicative of a time-dependent, irreversible inhibitor.[6]

-

Cell-Based Proliferation Assay

This assay assesses the ability of futibatinib to inhibit the proliferation of cancer cells that are dependent on FGFR signaling.[2]

-

Objective: To determine the concentration of futibatinib that elicits 50% growth inhibition (GI50).

-

Materials:

-

Procedure:

-

Seed tumor cells into 96-well plates and allow them to adhere.[2]

-

Treat the cells with serial dilutions of futibatinib or vehicle (DMSO) for 72 hours.[2]

-

Determine tumor cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[2]

-

The GI50 value is calculated based on the cell count at the time of compound addition.[2]

-

Mass Spectrometry for Covalent Adduct Confirmation

This method is used to confirm the covalent binding of futibatinib to the FGFR kinase domain and to identify the specific amino acid residue involved.[1]

-

Objective: To confirm the formation of a covalent adduct between futibatinib and FGFR and to identify the modified residue.

-

Procedure:

-

Incubate the recombinant FGFR kinase domain with futibatinib.

-

The protein-inhibitor complex is then subjected to intact mass measurement using liquid chromatography-mass spectrometry (LC-MS). An increase in the protein's molecular weight corresponding to the molecular weight of futibatinib indicates covalent binding.[1]

-

To identify the specific binding site, the modified protein is digested with a protease (e.g., Glu-C endopeptidase).[1]

-

The resulting peptides are analyzed by LC-MS/MS. Peptide mapping analysis will reveal a mass shift in the peptide containing the covalently modified cysteine residue (e.g., C491 in FGFR2).[1]

-

Mechanisms of Resistance

Despite the durable inhibition provided by its covalent binding, resistance to futibatinib can emerge. The predominant mechanism of acquired resistance involves the emergence of secondary mutations within the FGFR2 kinase domain.[12][13] Notably, mutations at the "gatekeeper" residue (V565) and the "molecular brake" residue (N550) are frequently observed.[13][14] Interestingly, mutations at the site of covalent binding (C492) are rare, potentially due to a negative impact on the kinase's signaling activity.[13][14]

Conclusion

Futibatinib's covalent binding mechanism is a key differentiator that underpins its potent and sustained antitumor activity. By forming an irreversible bond with a conserved cysteine in the ATP-binding pocket of FGFRs, it effectively and durably shuts down the oncogenic signaling driven by FGFR aberrations.[5][6] A thorough understanding of this mechanism, supported by robust quantitative data and well-defined experimental protocols, is crucial for the continued development and strategic application of futibatinib and other covalent inhibitors in oncology.

References

- 1. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Futibatinib | TAS-120 | FGFR Inhibitor | TargetMol [targetmol.com]

- 4. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use. | Semantic Scholar [semanticscholar.org]

- 5. What is the mechanism of Futibatinib? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]

- 8. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. theraindx.com [theraindx.com]

- 11. benchchem.com [benchchem.com]

- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 13. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Futibatinib (TAS-120): A Covalent Inhibitor of Fibroblast Growth Factor Receptors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Futibatinib (B611163) (TAS-120) is a potent, orally bioavailable, and irreversible small-molecule inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, 3, and 4.[1] Its development represents a significant advancement in the treatment of cancers driven by aberrant FGFR signaling, particularly in patients with intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 gene fusions or other rearrangements. This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of futibatinib. Detailed experimental protocols for key assays and visualizations of the underlying biological pathways are presented to support further research and development in this area.

Introduction: Targeting the FGFR Signaling Pathway

The fibroblast growth factor (FGF)/FGFR signaling pathway is a critical regulator of a multitude of cellular processes, including proliferation, differentiation, migration, and survival.[1] The FGFR family comprises four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4).[2] Dysregulation of this pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a known oncogenic driver in a variety of solid tumors.[1][3] Consequently, FGFRs have emerged as a compelling therapeutic target in oncology.

Futibatinib was developed as a next-generation FGFR inhibitor designed to overcome the limitations of earlier, reversible inhibitors.[4] Its unique mechanism involves the formation of a covalent bond with a conserved cysteine residue within the ATP-binding pocket of the FGFR kinase domain, leading to sustained and irreversible inhibition of downstream signaling.[1] This irreversible binding mode offers the potential for improved potency, selectivity, and duration of action, as well as activity against certain resistance mutations that can arise with ATP-competitive inhibitors.[5]

Discovery and Synthesis of Futibatinib (TAS-120)

The discovery of futibatinib originated from the screening of an in-house compound library, which identified a pyrrolopyrimidine analog with inhibitory activity against FGFR2.[2] Structure-activity relationship (SAR) studies led to the optimization of this initial hit, focusing on enhancing potency and selectivity. A key design element of futibatinib is the incorporation of an acrylamide (B121943) "warhead," which is responsible for the covalent interaction with the target cysteine residue.[2][6]

Chemical Synthesis

The synthesis of futibatinib involves a multi-step process, with key reactions including a Sonogashira coupling to introduce the dimethoxyphenyl ethynyl (B1212043) moiety, followed by an acylation step to install the acrylamide warhead.[6]

Table 1: Key Synthetic Steps for Futibatinib

| Step | Reaction Type | Key Reagents and Conditions |

| 1 | Sonogashira Coupling | Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane (B109758) adduct, cuprous iodide, triethylamine, dimethylformamide, 90°C, 6h.[7] |

| 2 | Alkylation | Potassium carbonate, dimethylformamide, 70°C, 3h.[7] |

| 3 | Boc Deprotection | Hydrochloric acid, 1,4-dioxane (B91453), room temperature, 1.5h.[7] |

| 4 | Acylation | Acryloyl chloride, triethylamine, chloroform (B151607), 0°C to room temperature.[7] |

Detailed Synthetic Protocol

A detailed, step-by-step synthetic protocol is outlined below, based on reported synthetic routes.

Step 1: Sonogashira Coupling: To a solution of the appropriate 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine precursor in dimethylformamide are added 3,5-dimethoxyphenylacetylene, triethylamine, dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct, and cuprous iodide. The reaction mixture is heated at 90°C for 6 hours under an inert atmosphere.[7] After cooling, the mixture is worked up to yield the coupled product.

Step 2: Alkylation: The product from the previous step is dissolved in dimethylformamide, and potassium carbonate and the (S)-tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate are added. The mixture is heated at 70°C for 3 hours.[7] Following an aqueous workup, the alkylated product is isolated.

Step 3: Boc Deprotection: The Boc-protected intermediate is dissolved in a solution of hydrochloric acid in 1,4-dioxane and stirred at room temperature for 1.5 hours.[7] The solvent is removed under reduced pressure to yield the deprotected pyrrolidine (B122466) intermediate.

Step 4: Acylation: The pyrrolidine intermediate is dissolved in chloroform and cooled to 0°C. Triethylamine is added, followed by the dropwise addition of acryloyl chloride. The reaction is stirred for 10 minutes at 0°C and then at room temperature.[7] The reaction is quenched with aqueous sodium bicarbonate, and the product, futibatinib, is extracted and purified.[7]

Mechanism of Action and Signaling Pathway

Futibatinib exerts its therapeutic effect by irreversibly inhibiting the kinase activity of FGFRs 1, 2, 3, and 4.[3] Upon binding of FGF ligands, FGFRs dimerize and trans-autophosphorylate specific tyrosine residues in their intracellular kinase domains. This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration.[2][8]

Futibatinib covalently binds to a highly conserved cysteine residue in the P-loop of the FGFR ATP-binding pocket.[3] This irreversible binding blocks the ATP binding site, thereby preventing receptor autophosphorylation and subsequent activation of downstream signaling.[3]

Preclinical and Clinical Data

The anti-tumor activity of futibatinib has been extensively evaluated in both preclinical models and clinical trials.

In Vitro Potency and Selectivity

Futibatinib demonstrates potent inhibitory activity against all four FGFR isoforms in biochemical assays.

Table 2: In Vitro Biochemical Potency of Futibatinib

| Kinase Target | IC50 (nM) |

| FGFR1 | 1.8[1] |

| FGFR2 | 1.4[1] |

| FGFR3 | 1.6[1] |

| FGFR4 | 3.7[1] |

Futibatinib also exhibits potent anti-proliferative activity in a variety of cancer cell lines harboring FGFR alterations.

Table 3: Cellular Anti-proliferative Activity of Futibatinib in FGFR-Aberrant Cancer Cell Lines

| Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) |

| SNU-16 | Gastric Cancer | FGFR2 Amplification | 1.3[1] |

| KATO III | Gastric Cancer | FGFR2 Amplification | 2.5[1] |

| MFM-223 | Breast Cancer | FGFR2 Amplification | 3.1[1] |

| RT112/84 | Bladder Cancer | FGFR3 Fusion | 5.6[1] |

| OPM-2 | Multiple Myeloma | FGFR3 Translocation | 4.2[1] |

| KMS-11 | Multiple Myeloma | FGFR3 Translocation | 2.9[1] |

In Vivo Efficacy in Xenograft Models

Oral administration of futibatinib has been shown to lead to significant, dose-dependent tumor reduction in various FGFR-driven human tumor xenograft models.

Table 4: Summary of Futibatinib Efficacy in Xenograft Models

| Cancer Type with FGFR Aberration | Xenograft Model | Treatment Dose & Schedule | Outcome |

| Cholangiocarcinoma (FGFR2 fusion) | Nude mouse | 20 mg/kg, QD, PO | Strong antitumor efficacy[9] |

| Gastric Cancer (FGFR2 amplification) | Nude mouse | 20 mg/kg, QD, PO | Significant tumor growth inhibition[9] |

Clinical Efficacy in Cholangiocarcinoma

The pivotal Phase 2 FOENIX-CCA2 study evaluated the efficacy and safety of futibatinib in patients with previously treated, unresectable, locally advanced or metastatic iCCA harboring FGFR2 gene fusions or other rearrangements.

Table 5: Efficacy Results from the FOENIX-CCA2 Trial

| Efficacy Endpoint | Result |

| Objective Response Rate (ORR) | 42% |

| Median Duration of Response (DOR) | 9.7 months |

| Median Progression-Free Survival (PFS) | 9.0 months |

| Median Overall Survival (OS) | 21.7 months |

Mechanisms of Resistance

Despite the durable responses observed with futibatinib, acquired resistance can emerge. The predominant mechanism of resistance involves the development of secondary mutations within the FGFR2 kinase domain, particularly at the gatekeeper residue (V565) and the molecular brake residue (N550).[4][10][11][12] Off-target resistance mechanisms, such as alterations in the PI3K/mTOR and MAPK pathways, have also been identified.[11]

Experimental Protocols

In Vitro FGFR Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a method to determine the biochemical potency of futibatinib against FGFR kinases.

Materials:

-

Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Futibatinib (TAS-120)

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of futibatinib in DMSO. Further dilute in kinase buffer to the desired final concentrations, ensuring the final DMSO concentration is ≤1%.[13]

-

Reaction Setup: In a 384-well plate, add 2.5 µL of futibatinib or vehicle (DMSO) to the wells. Add 5 µL of a mixture containing the FGFR enzyme and the peptide substrate in kinase buffer.[13]

-

Initiate Reaction: Start the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for each enzyme.[13]

-

Incubation: Incubate the plate at room temperature for 60 minutes.[13]

-

ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.[13]

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal. Incubate at room temperature for 30-60 minutes.[13]

-

Data Acquisition: Measure the luminescence using a plate reader.[13]

-

Data Analysis: Calculate the percent inhibition for each futibatinib concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.[13]

Cell Viability Assay (CellTiter-Glo®)

This protocol measures the effect of futibatinib on the proliferation of FGFR-dependent cancer cell lines.

Materials:

-

FGFR-dependent cancer cell lines

-

Complete cell culture medium

-

Futibatinib (TAS-120)

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium and allow them to attach overnight.[13]

-

Compound Treatment: Prepare serial dilutions of futibatinib in culture medium and add to the appropriate wells. Include vehicle-treated wells as a control.[13]

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[13]

-

Assay Procedure: Equilibrate the plate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[14]

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]

-

Data Acquisition: Record the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each futibatinib concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting to a dose-response curve.

Western Blot Analysis of FGFR Phosphorylation

This protocol is used to assess the inhibitory effect of futibatinib on FGFR phosphorylation in cells.

Materials:

-

FGFR-dependent cancer cell lines

-

Futibatinib (TAS-120)

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-p-FGFR, anti-total FGFR, anti-p-ERK, anti-total ERK, anti-p-AKT, anti-total AKT, and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Seed cells and grow to 70-80% confluency. Treat with various concentrations of futibatinib for a specified time (e.g., 2-24 hours). Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[13]

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[13]

-

Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Detection: Wash the membrane and incubate with a chemiluminescent substrate. Visualize the protein bands using an imaging system.[13]

-

Stripping and Re-probing: To detect total protein levels as loading controls, the membrane can be stripped of the phospho-specific antibodies and re-probed with antibodies against the total forms of the proteins.[13]

Conclusion

Futibatinib (TAS-120) is a highly potent and selective irreversible inhibitor of FGFRs 1-4 that has demonstrated significant anti-tumor activity in preclinical models and clinical trials, leading to its approval for the treatment of FGFR2-rearranged iCCA. Its covalent mechanism of action provides a durable inhibition of the FGFR signaling pathway. Understanding the detailed methodologies for its synthesis and biological evaluation, as well as the mechanisms of resistance, is crucial for the continued development of FGFR-targeted therapies and for optimizing treatment strategies for patients with FGFR-driven cancers.

References

- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 2. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TAS-120: Futibatinib in Advanced Cholangiocarcinoma with FGFR2 Fusions - Cholangiocarcinoma Australia [cholangiocarcinomaaustralia.org]

- 4. promega.com [promega.com]

- 5. ulab360.com [ulab360.com]

- 6. medkoo.com [medkoo.com]

- 7. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. promega.com [promega.com]

- 10. promega.com [promega.com]

- 11. benchchem.com [benchchem.com]

- 12. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Futibatinib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Futibatinib (B611163) (TAS-120) is a next-generation, orally bioavailable, small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1][2] It is distinguished by its irreversible and covalent binding mechanism, which provides a unique pharmacological profile compared to other ATP-competitive FGFR inhibitors.[1][2] Aberrant FGFR signaling, resulting from gene fusions, rearrangements, amplifications, or activating mutations, is a clinically validated oncogenic driver in a variety of solid tumors, including cholangiocarcinoma, breast cancer, gastric cancer, and bladder cancer.[3][4] Futibatinib is designed to potently and selectively inhibit FGFR1, 2, 3, and 4, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival.[2][5] This technical guide provides a comprehensive overview of the preclinical pharmacology of futibatinib, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies for its evaluation.

Mechanism of Action

Futibatinib is a highly selective and potent inhibitor of all four FGFR isoforms.[5] Its mechanism of action involves the formation of a covalent bond with a conserved cysteine residue located in the P-loop of the ATP-binding pocket of the FGFR kinase domain.[3][4] This irreversible binding ensures sustained and prolonged inhibition of FGFR autophosphorylation, the initial step in the activation of downstream signaling cascades.[3] By blocking this critical activation, futibatinib effectively abrogates signaling through key pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are instrumental in promoting tumor cell growth, proliferation, and survival.[3][4] This distinct covalent binding mechanism may also allow futibatinib to overcome acquired resistance to reversible ATP-competitive FGFR inhibitors.[3]

Data Presentation

Biochemical Potency of Futibatinib

Futibatinib demonstrates potent inhibitory activity against all four FGFR isoforms in biochemical assays, with IC50 values in the low nanomolar range.

| Kinase Target | IC50 (nM)[6][7] |

| FGFR1 | 1.8 ± 0.4 |

| FGFR2 | 1.4 ± 0.3 |

| FGFR3 | 1.6 ± 0.1 |

| FGFR4 | 3.7 ± 0.4 |

Cellular Potency of Futibatinib in FGFR-Aberrant Cancer Cell Lines

The anti-proliferative activity of futibatinib has been demonstrated across a panel of human cancer cell lines harboring various FGFR alterations.

| Cancer Type | Cell Line | FGFR Aberration | GI50 (nmol/L, Mean ± SD)[6] |

| Gastric Cancer | SNU-16 | FGFR2 Amplification | 1.5 ± 0.2 |

| Gastric Cancer | OCUM-2MD3 | FGFR2 Amplification | 4.9 ± 0.1 |

| Lung Cancer | DMS114 | FGFR1 Amplification | 10.3 ± 1.5 |

| Multiple Myeloma | KMS-11 | FGFR3 Translocation | 2.1 ± 0.4 |

| Bladder Cancer | RT112 | FGFR3 Fusion | 1.3 ± 0.2 |

| Endometrial Cancer | AN3 CA | FGFR2 Mutation | 21.7 ± 3.1 |

| Breast Cancer | MFM-223 | FGFR2 Amplification | 1.6 ± 0.3 |

In Vivo Efficacy of Futibatinib in Xenograft Models

Futibatinib has shown significant dose-dependent anti-tumor activity in various cell line-derived and patient-derived xenograft (PDX) models.

| Cancer Type | Mouse Model/Cell Line | FGFR Aberration | Futibatinib Dose (mg/kg) | Administration Route & Schedule | Outcome[3][5][8] |

| Gastric Cancer | OCUM-2MD3 | FGFR2 Amplification | 0.5, 1.5, 5 | Oral, Once Daily | Dose-dependent tumor reduction |

| Multiple Myeloma | KMS-11 | FGFR3 Fusion | 5 | Oral, Once Daily | Significant tumor regression |

| Breast Cancer | MFM-223 | FGFR1/2 Amplification | 12.5, 50 | Oral, Once Daily | Robust growth inhibition |

| Endometrial Carcinoma | AN3 CA | FGFR2 Mutation | Not specified | Not specified | Significant anti-tumor efficacy |

| Gastric Carcinoma | SNU-16 | FGFR2 Amplification | Not specified | Not specified | Significant anti-tumor efficacy |

| Breast Cancer (PDX) | PDX Model 1 | FGFR2 Amplification | 15 | Oral, Daily | Tumor stabilization |

| Breast Cancer (PDX) | PDX Model 2 | FGFR2 Y375C Mutation/Amplification | 15 | Oral, Daily | Prolonged tumor regression |

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Futibatinib

-

ADP-Glo™ Kinase Assay Kit

-

384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of futibatinib in DMSO, followed by a further dilution in kinase buffer to achieve the desired final concentrations. The final DMSO concentration should be kept at or below 1%.[4]

-

Reaction Setup: In a 384-well plate, add 2.5 µL of futibatinib or vehicle (DMSO). Add 5 µL of a mixture containing the specific FGFR enzyme and the peptide substrate in kinase buffer.[4]

-

Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for each respective enzyme.[4]

-

Incubation: Incubate the plate at room temperature for 60 minutes.[4]

-

ADP Detection: Add ADP-Glo™ Reagent to deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[9][10]

-

Data Acquisition: Measure the luminescence using a plate reader.[6]

-

Data Analysis: Calculate the percentage of inhibition for each futibatinib concentration relative to the vehicle control and plot the results to determine the IC50 value using a suitable curve-fitting model.[4]

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

FGFR-aberrant cancer cell lines

-

96-well clear bottom white plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Multimode plate reader with luminescence detection

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a pre-determined density (e.g., 2,000-5,000 cells per well) in 100 µL of culture medium and allow them to adhere overnight.[6]

-

Compound Treatment: Prepare serial dilutions of futibatinib in culture medium at 2x the final desired concentrations. Remove the existing medium from the wells and add 100 µL of the futibatinib dilutions. Include a vehicle control (medium with the same final concentration of DMSO).[6]

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[6]

-

Assay Procedure: After incubation, equilibrate the plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.[6]

-

Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.[6]

-

Data Acquisition: Measure the luminescence using a plate reader.[6]

-

Data Analysis: Calculate the percentage of growth inhibition against the log concentration of futibatinib and fit the data to a dose-response curve to determine the GI50 value.[6]

Western Blot Analysis for FGFR Signaling Inhibition

This protocol assesses the effect of futibatinib on the phosphorylation of FGFR and its downstream signaling proteins.

Materials:

-

6-well plates

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of futibatinib for a specified time (e.g., 2-24 hours). Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[4]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]

-

SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[6]

-

Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.[6]

-

Analysis: Analyze the band intensities to determine the relative levels of protein phosphorylation, normalizing to total protein levels where appropriate.[11]

In Vivo Xenograft Model Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of futibatinib in a subcutaneous xenograft mouse model.

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

Cancer cell line with a known FGFR alteration

-

Matrigel (optional)

-

Futibatinib formulation for oral gavage (e.g., in 0.5% methylcellulose)

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Harvest cultured cancer cells during their logarithmic growth phase. Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel. Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100-200 µL) into the flank of each mouse.[1]

-

Tumor Growth Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.[1]

-

Randomization and Treatment: Once tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups. Administer futibatinib or vehicle control to the mice via oral gavage at the desired dose and schedule.[3][12]

-

Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of treatment-related toxicity.[1][12]

-

Study Endpoint and Tissue Collection: The study is terminated when tumors in the control group reach a specified size or after a predetermined treatment duration. At the endpoint, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).[1][3]

-

Data Analysis: Plot the mean tumor volume and body weight over time for each group to assess the anti-tumor efficacy and tolerability of futibatinib.[1]

Mandatory Visualizations

Caption: FGFR signaling pathway and the inhibitory action of Futibatinib.

References

- 1. benchchem.com [benchchem.com]

- 2. Futibatinib, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. promega.com [promega.com]

- 10. promega.com [promega.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

TAS-120 (Futibatinib): A Comprehensive Technical Guide to its FGFR1-4 Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS-120, also known as futibatinib (B611163), is a potent, orally bioavailable, and irreversible small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1] Dysregulation of FGFR signaling, through mechanisms such as gene amplification, activating mutations, and chromosomal translocations, is a key driver in various malignancies.[1] Futibatinib covalently targets a conserved cysteine residue within the ATP-binding pocket of FGFRs, leading to sustained inhibition of downstream signaling pathways.[1] This technical guide provides an in-depth overview of the FGFR1-4 selectivity profile of TAS-120, complete with quantitative data, detailed experimental protocols, and visual diagrams of key cellular and experimental processes.

Data Presentation

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following tables summarize the biochemical potency and cellular activity of TAS-120 against the FGFR family and its broader kinome profile.

Table 1: Biochemical Potency of TAS-120 Against FGFR Isoforms

| Kinase Target | IC50 (nM) |

| FGFR1 | 1.8 - 3.9 |

| FGFR2 | 1.3 - 1.4 |

| FGFR3 | 1.6 |

| FGFR4 | 3.7 - 8.3 |

IC50 values represent the concentration of TAS-120 required to inhibit 50% of the kinase activity in biochemical assays. Data compiled from multiple sources.[2][3][4]

Table 2: Cellular Potency of TAS-120 in FGFR-Aberrant Cancer Cell Lines

| Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) |

| SNU-16 | Gastric Cancer | FGFR2 Amplification | 1.3 |

| KATO III | Gastric Cancer | FGFR2 Amplification | 2.5 |

| MFM-223 | Breast Cancer | FGFR2 Amplification | 3.1 |

| RT112/84 | Bladder Cancer | FGFR3 Fusion | 5.6 |

| OPM-2 | Multiple Myeloma | FGFR3 Translocation | 4.2 |

| KMS-11 | Multiple Myeloma | FGFR3 Translocation | 2.9 |

IC50 values from cell viability assays after treatment with TAS-120.[2]

Table 3: Kinome Selectivity Profile of TAS-120

A kinome scan of 387 wild-type kinases was performed to assess the selectivity of futibatinib. At a concentration of 100 nM, the following inhibition was observed:

| Kinase Target | Ligand-Binding Inhibition (%) |

| FGFR1 | 99.1 |

| FGFR2 | 97.0 |

| FGFR3 | 97.8 |

| FGFR4 | 94.8 |

Of the 387 kinases tested, only Mitogen-activated protein kinase 12 (MAPK12) and the insulin (B600854) receptor (INSR) showed greater than 50% inhibition at 100 nM futibatinib (69% and 55%, respectively).[4] However, subsequent cell-free enzyme assays showed limited inhibition of these kinases by futibatinib, confirming its high selectivity for the FGFR family.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the selectivity and potency of TAS-120.

Biochemical Kinase Inhibition Assay

This assay quantifies the direct inhibitory activity of TAS-120 against purified FGFR kinase domains.

Materials:

-

Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains

-

ATP

-

Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

-

TAS-120 (Futibatinib)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of TAS-120 in kinase buffer.

-

Add the diluted TAS-120 or vehicle control (DMSO) to the wells of a 384-well plate.

-

Add the FGFR kinase and substrate peptide solution to each well.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each respective kinase.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's protocol.

-

Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each TAS-120 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the effect of TAS-120 on the viability of cancer cell lines with known FGFR alterations.

Materials:

-

FGFR-dependent cancer cell lines (e.g., SNU-16, KATO III)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

TAS-120 (Futibatinib)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium and allow them to attach overnight.[2]

-

Compound Treatment: Prepare serial dilutions of TAS-120 in culture medium. Add the diluted compound to the appropriate wells. Include vehicle-treated wells as a control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[1]

-

Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Record the luminescence using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. Calculate the percentage of cell viability for each TAS-120 concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis for FGFR Signaling Inhibition

This protocol assesses the effect of TAS-120 on the phosphorylation of FGFR and its downstream signaling proteins, such as ERK and AKT.

Materials:

-

FGFR-dependent cancer cell lines

-

Complete cell culture medium

-

TAS-120 (Futibatinib)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-FGFR (e.g., Tyr653/654), anti-total-FGFR, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-AKT, anti-total-AKT, and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of TAS-120 for a specified time (e.g., 2-24 hours). Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[2]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein concentrations and denature the samples by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-FGFR) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Incubate the membrane with an ECL substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To detect total protein levels and loading controls, the membrane can be stripped of the phospho-specific antibodies and re-probed with antibodies against the total forms of the proteins and a loading control.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each target.

Mandatory Visualizations

FGFR Signaling Pathway and Inhibition by TAS-120

References

The Structural Basis of Futibatinib's Irreversible Inhibition of Fibroblast Growth Factor Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Futibatinib (B611163) (TAS-120) is a potent, orally bioavailable, and irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1] Its unique covalent binding mechanism confers a durable and robust inhibition of FGFR signaling, proving effective in cancers with FGFR aberrations, including those that have developed resistance to reversible inhibitors.[2][3] This technical guide provides an in-depth exploration of the structural biology of the Futibatinib-FGFR complex, detailing the molecular interactions, summarizing key quantitative data, providing comprehensive experimental protocols for its characterization, and visualizing the associated signaling pathways and workflows.

Introduction to Futibatinib and the FGFR Target

Fibroblast Growth Factor Receptors are a family of receptor tyrosine kinases (RTKs) that are crucial for various cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of FGFR signaling through gene amplification, mutations, or fusions is a known driver in a multitude of cancers.[1] Futibatinib was developed to target these aberrant FGFRs.[1] Unlike many other kinase inhibitors that bind reversibly to the ATP-binding pocket, futibatinib forms a permanent, covalent bond with a specific cysteine residue within the P-loop of the FGFR kinase domain.[1][2] This irreversible mechanism of action leads to sustained inhibition of the downstream signaling pathways that promote tumor growth.[1]

Structural Biology of the Futibatinib-FGFR Complex

The crystal structure of futibatinib in a covalent complex with the FGFR1 kinase domain (PDB ID: 6MZW) provides a detailed snapshot of the molecular interactions underpinning its potent and irreversible inhibition.[1][4]

Covalent Binding Mechanism

Futibatinib's key structural feature is an acrylamide (B121943) "warhead" that engages in a Michael addition reaction with the thiol group of a conserved cysteine residue in the P-loop of the FGFR kinase domain (Cys488 in FGFR1).[1] This forms a stable thioether bond, permanently inactivating the kinase.[1] The interaction is a two-step process: an initial, reversible non-covalent binding event that orients the acrylamide group in close proximity to the target cysteine, followed by the irreversible covalent bond formation.[1]

Key Molecular Interactions

Structural analysis of the 6MZW complex reveals several critical interactions:[1][4]

-

Covalent Bond: The acrylamide moiety of futibatinib forms a covalent bond with the sulfur atom of Cys488 in the P-loop of FGFR1.[1]

-

Hinge Region Interaction: The pyrazolopyrimidine core of futibatinib mimics ATP and forms hydrogen bonds with the hinge region residues Glu562 and Ala564, a common feature for kinase inhibitors.[1]

-

Hydrophobic Pocket: A 3,5-dimethoxyphenyl ring extends into a hydrophobic back pocket of the receptor, stabilized by van der Waals forces and a hydrogen bond with Asp641.[1]

The ability of futibatinib to target a cysteine in the highly flexible P-loop is a distinguishing feature compared to many other FGFR inhibitors that primarily interact with the hinge region.[1] This unique binding mode is thought to contribute to its activity against certain resistance mutations.[3]

Quantitative Data

Biochemical Potency of Futibatinib

The half-maximal inhibitory concentration (IC50) values demonstrate the potent inhibition of all four FGFR family members by futibatinib in biochemical assays.

| Kinase Target | IC50 (nM) |

| FGFR1 | 1.8 |

| FGFR2 | 1.4 |

| FGFR3 | 1.6 |

| FGFR4 | 3.7 |

Data compiled from preclinical studies.[1]

Cellular Anti-proliferative Activity of Futibatinib

The 50% growth inhibition (GI50) values in various cancer cell lines with known FGFR aberrations highlight futibatinib's potent cellular activity.

| Cell Line | Cancer Type | FGFR Aberration | GI50 (nM) |

| SNU-16 | Gastric Cancer | FGFR2 Amplification | 7.9 |

| AN3 CA | Endometrial Cancer | FGFR2 Mutation | 11.2 |

| RT112/84 | Bladder Cancer | FGFR3 Fusion | 9.8 |

| KMS-11 | Multiple Myeloma | FGFR3 Translocation | 23.5 |

Data represents the concentration causing 50% growth inhibition and is compiled from various preclinical studies.

Experimental Protocols

Expression and Purification of FGFR1 Kinase Domain for Crystallography

This protocol is adapted from established methods for recombinant protein expression in E. coli and purification for structural studies.

1. Gene Subcloning:

- Subclone the human FGFR1 kinase domain (residues ~457-766) into a bacterial expression vector (e.g., pET) with an N-terminal His-tag and a TEV protease cleavage site.

2. Protein Expression:

- Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).

- Grow the cells in LB media at 37°C to an OD600 of 0.6-0.8.

- Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.

3. Cell Lysis:

- Harvest the cells by centrifugation.

- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole (B134444), 1 mM TCEP, and protease inhibitors).

- Lyse the cells by sonication on ice.

- Clarify the lysate by centrifugation.

4. Affinity Chromatography:

- Load the clarified lysate onto a Ni-NTA affinity column.

- Wash the column with the lysis buffer.

- Elute the His-tagged FGFR1 kinase domain with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

5. His-Tag Cleavage and Further Purification:

- Dialyze the eluted protein against a buffer compatible with TEV protease and add the protease to cleave the His-tag.

- Pass the dialyzed protein through the Ni-NTA column again to remove the cleaved His-tag and any uncleaved protein.

- Further purify the FGFR1 kinase domain using size-exclusion chromatography to obtain a homogenous protein sample.

6. Protein Concentration and Storage:

- Concentrate the purified protein to a suitable concentration for crystallization (e.g., 10-20 mg/mL).

- Flash-freeze the protein in liquid nitrogen and store at -80°C.

X-ray Crystallography of the Futibatinib-FGFR1 Complex

This protocol outlines the general steps for obtaining the crystal structure of the covalent complex.

1. Co-crystallization:

- Incubate the purified FGFR1 kinase domain with a molar excess of futibatinib (e.g., 1:5 protein to inhibitor ratio) at 4°C for several hours to allow for covalent bond formation.

- Set up crystallization trials using the hanging drop or sitting drop vapor diffusion method, screening a wide range of crystallization conditions.

2. Crystal Optimization and Harvesting:

- Optimize initial crystal hits by varying precipitant concentration, pH, and additives.

- Harvest the crystals and cryo-protect them by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol (B35011) or ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.

3. X-ray Data Collection:

- Collect X-ray diffraction data from the cryo-cooled crystals at a synchrotron beamline.[5]

4. Structure Determination and Refinement:

- Process the diffraction data using software like HKL2000 or XDS.

- Solve the structure by molecular replacement using a known FGFR kinase domain structure as a search model.

- Build the model of the futibatinib-FGFR1 complex into the electron density map using software like Coot and refine the structure using programs such as Phenix or Refmac5.[6]

Biochemical FGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay quantifies the binding of an inhibitor to the FGFR kinase domain.

1. Reagents and Materials:

- Recombinant human FGFR1 kinase domain

- LanthaScreen™ Eu-anti-Tag Antibody

- Alexa Fluor™ 647-labeled ATP-competitive tracer

- Kinase Buffer

- Futibatinib

- 384-well plates

2. Procedure:

- Prepare a serial dilution of futibatinib in the kinase buffer in a 384-well plate.

- Mix the FGFR kinase and the Eu-anti-Tag antibody in the kinase buffer and add this mixture to the wells containing the inhibitor.

- Add the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction.

- Incubate the plate at room temperature for 60 minutes.

- Measure the Fluorescence Resonance Energy Transfer (FRET) signal using a fluorescence plate reader. The signal is inversely proportional to the amount of inhibitor bound to the kinase.

3. Data Analysis:

- Calculate the percent inhibition for each futibatinib concentration.

- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the effect of futibatinib on the proliferation and viability of cancer cell lines harboring FGFR alterations.

1. Reagents and Materials:

- FGFR-dependent cancer cell lines (e.g., SNU-16)

- Appropriate cell culture medium and supplements

- Futibatinib

- CellTiter-Glo® Luminescent Cell Viability Assay Reagent

- 96-well opaque-walled plates

2. Procedure:

- Seed the cells in 96-well plates and allow them to attach overnight.

- Treat the cells with a serial dilution of futibatinib for 72 hours.

- Equilibrate the plate to room temperature.

- Add the CellTiter-Glo® Reagent to each well.

- Mix the contents on an orbital shaker to induce cell lysis.

- Incubate at room temperature to stabilize the luminescent signal.

- Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

3. Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Determine the GI50 value by plotting the percentage of cell viability against the log of the futibatinib concentration.

Western Blot Analysis of FGFR Phosphorylation

This protocol is used to assess the inhibition of FGFR autophosphorylation in response to futibatinib treatment.

1. Cell Treatment and Lysis:

- Culture FGFR-dependent cells and treat them with various concentrations of futibatinib for a specified time.

- Wash the cells with ice-cold PBS and lyse them in a RIPA buffer supplemented with protease and phosphatase inhibitors.

- Clarify the lysates by centrifugation.

2. Protein Quantification and Sample Preparation:

- Determine the protein concentration of each lysate using a BCA assay.

- Normalize the protein concentrations and prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling.

3. SDS-PAGE and Western Blotting:

- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

- Block the membrane with 5% BSA in TBST.

- Incubate the membrane with a primary antibody against phosphorylated FGFR (p-FGFR).

- Wash the membrane and incubate with an HRP-conjugated secondary antibody.

4. Detection and Analysis:

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

- To normalize for protein loading, strip the membrane and re-probe with an antibody against total FGFR and a loading control protein (e.g., GAPDH or β-actin).

- Quantify the band intensities using densitometry software.

Visualizations

FGFR Signaling Pathway and Futibatinib's Point of Inhibition

Caption: FGFR Signaling Pathway and Futibatinib's Point of Inhibition.

Experimental Workflow for Futibatinib Characterization

Caption: Experimental Workflow for the Characterization of Futibatinib.

Logical Steps of Futibatinib's Covalent Binding

Caption: Logical Steps of Futibatinib's Covalent Binding Mechanism.

Conclusion

The structural and functional understanding of the futibatinib-FGFR complex provides a clear rationale for its clinical efficacy. The irreversible covalent bond formed with a conserved cysteine in the P-loop of the FGFR kinase domain leads to potent and sustained inhibition of oncogenic signaling. This distinct mechanism of action allows futibatinib to overcome some of the resistance mechanisms that limit the effectiveness of reversible FGFR inhibitors. The detailed experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working on the characterization of futibatinib and the development of next-generation covalent inhibitors.

References

- 1. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Futibatinib, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase I, first-in-human study of futibatinib, a highly selective, irreversible FGFR1–4 inhibitor in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. 6mzw - TAS-120 covalent complex with FGFR1 - Experimental details - Protein Data Bank Japan [pdbj.org]

- 6. benchchem.com [benchchem.com]

The In Vivo Pharmacology of Futibatinib (TAS-120): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Futibatinib (B611163) (formerly TAS-120) is a potent, selective, and irreversible small-molecule inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, 3, and 4.[1][2] It is under investigation for the treatment of various cancers with FGFR aberrations.[1] This guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of futibatinib, compiled from preclinical and clinical data, to support ongoing research and development efforts.

Mechanism of Action

Futibatinib covalently binds to a conserved cysteine residue within the ATP binding pocket of the FGFR kinase domain.[1][2] This irreversible binding blocks FGFR autophosphorylation and subsequently inhibits downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for cell proliferation and survival.[3][4] This targeted action has demonstrated robust anti-tumor activity in preclinical models of cancers with FGFR alterations.[3][5]

FGFR Signaling Pathway Inhibition by Futibatinib

Caption: Futibatinib inhibits FGFR autophosphorylation and downstream signaling.[3]

Pharmacokinetics: In Vivo Profile

Futibatinib has been evaluated in both preclinical animal models and human clinical trials.

Preclinical Pharmacokinetics

In vivo studies in nude mice and rats with tumor xenografts have shown that TAS-120 exhibits strong anti-tumor efficacy when administered orally.[6] Dosing regimens of 3, 30, and 100 mg/kg/day have demonstrated anti-tumor effects in mice.[7]

Clinical Pharmacokinetics

A Phase 1 study in healthy participants receiving a single 20 mg oral dose of radiolabeled futibatinib provided key insights into its human pharmacokinetics.[8]

| Parameter | Value | Reference |

| Absorption | ||

| Median Time to Peak Concentration (Tmax) | 1.0 hour | [8] |

| Distribution | ||

| Most Abundant Plasma Component | Futibatinib (59% of circulating radioactivity) | [8] |

| Major Metabolite in Plasma | Cysteinylglycine-conjugated futibatinib (13% of circulating radioactivity) | [8] |

| Metabolism | ||

| Primary Metabolic Pathways | O-desmethylation and glutathione (B108866) conjugation | [8] |

| Key Enzyme System | Cytochrome P450 | [8] |

| Excretion | ||

| Mean Elimination Half-life (Futibatinib) | 2.3 hours | [8] |

| Mean Elimination Half-life (Total Radioactivity) | 11.9 hours | [8] |

| Mean Total Recovery of Radioactivity | 70% of dose | [8] |

| Fecal Excretion | 64% of dose | [8] |

| Urine Excretion | 6% of dose | [8] |

A Phase 1 dose-escalation study in patients with advanced solid tumors established a recommended Phase 2 dose (RP2D) of 20 mg once daily.[6][9] At this dose, futibatinib demonstrated a manageable safety profile.[9]

Pharmacodynamics: In Vivo Efficacy

Futibatinib has shown significant anti-tumor activity in a variety of preclinical models and clinical settings.

Preclinical Efficacy in Xenograft Models

Futibatinib has demonstrated robust anti-tumor activity in various cell line-derived and patient-derived xenograft (PDX) models harboring FGFR alterations.[3]

| Cancer Type | FGFR Alteration | Animal Model | Futibatinib Dose (oral) | Outcome | Reference |

| Cholangiocarcinoma | FGFR2 fusion | Nude mouse | 20 mg/kg, once daily | Strong antitumor efficacy | [4] |

| Gastric Cancer | FGFR2 amplification | Nude mouse | 20 mg/kg, once daily | Significant tumor growth inhibition | [4] |

| Endometrial Cancer | - | AN3 CA mouse | - | Dose-dependent tumor reduction | [10] |

| Gastric Cancer | FGFR2 amplification | SNU-16 rat | - | Dose-dependent tumor reduction | [10] |

Clinical Efficacy

In a Phase 1/2 study, TAS-120 was evaluated in patients with advanced solid tumors with FGFR aberrations.[6] In patients with intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 gene fusions, futibatinib has shown notable clinical benefit, even in patients who had developed resistance to other ATP-competitive FGFR inhibitors.[11][12] A Phase 2 clinical trial in patients with previously treated, unresectable, locally advanced, or metastatic iCCA with FGFR2 fusions or rearrangements reported an overall response rate of 42% and a median duration of response of 9.7 months with a 20 mg once-daily dose.[10]

Experimental Protocols

In Vivo Xenograft Study Workflow

The following outlines a typical workflow for evaluating the efficacy of futibatinib in a xenograft model.[3]

Caption: Workflow of a futibatinib xenograft study.[3]

1. Cell Line Culture:

-

Cell Lines: Select cancer cell lines with known FGFR alterations (e.g., FGFR2 fusion-positive cholangiocarcinoma).[3]

-

Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C and 5% CO2.[3]

-

Mycoplasma Testing: Regularly test for mycoplasma contamination.[3]

2. Animal Preparation and Tumor Implantation:

-

Animal Model: Use immunodeficient mice (e.g., nude mice) to prevent rejection of human tumor cells.[3]

-

Implantation: Subcutaneously inject cultured cancer cells into the flank of the animals.[4]

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment.[4]

3. Treatment Administration:

-

Formulation: Prepare futibatinib for oral gavage. A common vehicle is a suspension.[13]

-

Dosing: Administer futibatinib or a vehicle control orally at the desired dose and schedule (e.g., 20 mg/kg, once daily).[4]

-

Monitoring: Observe animals for any signs of distress during and after administration.[13]

4. Data Collection and Analysis:

-

Tumor Volume: Measure tumor dimensions regularly with calipers.[4]

-

Body Weight: Monitor animal body weight as an indicator of general health.[4]

-